2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
CAS No.: 2034249-71-1
Cat. No.: VC4541655
Molecular Formula: C10H16F3NO2
Molecular Weight: 239.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034249-71-1 |
|---|---|
| Molecular Formula | C10H16F3NO2 |
| Molecular Weight | 239.238 |
| IUPAC Name | 2,2-dimethyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H16F3NO2/c1-9(2,3)8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 |
| Standard InChI Key | MGQJQZRPADIGNQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CC(C1)OCC(F)(F)F |
Introduction
2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group and an azetidine ring, which are key components influencing its chemical reactivity and biological properties.
Key Features:
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred based on its name.
-
CAS Number: 50773-41-6.
-
Classification: This compound is classified as a ketone due to the presence of the carbonyl functional group (C=O).
Synthesis of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in the search results, common approaches may include:
-
Multi-step Organic Reactions: These often involve the formation of the azetidine ring and the introduction of the trifluoroethoxy group through various chemical transformations.
-
Techniques for Synthesis: Techniques such as chromatography may be used for purification to enhance yield and purity.
Structural Components
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle.
-
Trifluoroethoxy Group: Enhances lipophilicity and alters pharmacokinetic properties.
-
Carbonyl Group (C=O): Classifies the compound as a ketone.
Potential Applications
The unique structure of 2,2-Dimethyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one suggests potential applications in drug development, particularly in targeting specific biological pathways. Experimental studies are necessary to elucidate specific binding affinities and biological effects related to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume